molecular formula C22H22N4O4S2 B11353802 N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(phenylsulfonyl)acetamide

N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(phenylsulfonyl)acetamide

Cat. No.: B11353802
M. Wt: 470.6 g/mol
InChI Key: HAURYXKEDJFCFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(phenylsulfonyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a thiadiazole ring, a pyrrolidinone moiety, and a phenylsulfonyl group, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

The synthesis of N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(phenylsulfonyl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate hydrazides with carbon disulfide and an oxidizing agent.

    Introduction of the Pyrrolidinone Moiety: This step involves the cyclization of an appropriate amide with a ketone.

    Attachment of the Phenylsulfonyl Group: This can be done through a sulfonylation reaction using phenylsulfonyl chloride.

    Final Coupling: The final step involves coupling the intermediate products to form the desired compound under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Chemical Reactions Analysis

N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(phenylsulfonyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving thiadiazole and pyrrolidinone moieties.

    Medicine: The compound could be investigated for its pharmacological properties, such as anti-inflammatory, analgesic, or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(phenylsulfonyl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiadiazole and pyrrolidinone moieties. These interactions may modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(phenylsulfonyl)acetamide can be compared with other similar compounds, such as:

    N-(2-ethylphenyl)acetamide: This compound lacks the thiadiazole and pyrrolidinone moieties, making it less complex and potentially less active in biological systems.

    N-(2-ethylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide: This compound features a quinoxaline ring instead of a thiadiazole ring, which may result in different biological activities.

    N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide:

Properties

Molecular Formula

C22H22N4O4S2

Molecular Weight

470.6 g/mol

IUPAC Name

2-(benzenesulfonyl)-N-[5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C22H22N4O4S2/c1-2-15-8-6-7-11-18(15)26-13-16(12-20(26)28)21-24-25-22(31-21)23-19(27)14-32(29,30)17-9-4-3-5-10-17/h3-11,16H,2,12-14H2,1H3,(H,23,25,27)

InChI Key

HAURYXKEDJFCFX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N2CC(CC2=O)C3=NN=C(S3)NC(=O)CS(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.